molecular formula C22H18ClN3O2S2 B2473175 4-bromo-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide CAS No. 1105240-16-1

4-bromo-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide

Cat. No. B2473175
CAS RN: 1105240-16-1
M. Wt: 455.98
InChI Key: XESCKVPKWUORSZ-UHFFFAOYSA-N
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Description

Benzamide is an amide derivative of benzoic acid, featuring an amide functional group attached to a phenyl group . It’s a simple compound with the formula C8H8BrNO . Indole is a heterocyclic compound and it’s structure is incorporated in many important biological compounds such as tryptophan and auxins .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzamide and indole derivatives. The specific reactions and conditions would depend on the exact structures of the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of a compound like this would be quite complex, due to the presence of multiple functional groups and a heterocyclic ring. The benzamide portion of the molecule would likely be planar due to the conjugation of the amide group with the phenyl ring . The indole portion of the molecule is also planar .


Chemical Reactions Analysis

Benzamides and indoles both participate in a variety of chemical reactions. Benzamides can act as ligands for metal ions, and can also participate in various organic reactions . Indoles are involved in many important biological reactions, and can also undergo electrophilic substitution reactions .

Scientific Research Applications

  • Synthesis and Biological Activities of Azole Derivatives : Azole compounds, which share structural similarities with the compound , have been synthesized and evaluated for their biological activities. These studies have revealed antimicrobial, antilipase, and/or antiurease activities in some synthesized compounds (Ceylan et al., 2014).

  • Anticancer Evaluation of Benzamide Derivatives : A series of benzamide derivatives, structurally related to the queried compound, have been synthesized and assessed for anticancer activity against various cancer cell lines. Some derivatives showed higher anticancer activities compared to the reference drug etoposide (Ravinaik et al., 2021).

  • Inhibition of Alkaline Phosphatase by Bi-heterocyclic Benzamides : Novel bi-heterocyclic benzamides have shown potent inhibitory effects against alkaline phosphatase, suggesting their potential role in regulating normal calcification of bones and teeth (Abbasi et al., 2019).

  • Synthesis of Nilotinib, an Antitumor Agent : The synthesis of Nilotinib, a compound with structural similarities, illustrates the potential of these types of molecules in antitumor applications (Wang Cong-zhan, 2009).

  • Oxadiazole Derivatives and Their Biological Studies : Oxadiazole derivatives, which are structurally related, have been synthesized and characterized. Their biological studies revealed antibacterial and antioxidant activities (Karanth et al., 2019).

  • Urease Inhibition by Indole-Based Hybrid Oxadiazole Scaffolds : Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides have been found to be potent inhibitors of urease enzyme, indicating potential therapeutic applications (Nazir et al., 2018).

  • Antimycobacterial Screening of N-Amide Derivatives : N-amide derivatives related to the compound have shown promising antitubercular activities against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Nayak et al., 2016).

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, many indole derivatives have biological activity and are used as pharmaceuticals .

Future Directions

The future directions for research on a compound like this could be quite varied. It could be investigated for potential pharmaceutical applications, given the known biological activity of many indole derivatives . Alternatively, it could be studied for its chemical properties or as a ligand for metal ions .

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-8-9-15(23)10-16(13)24-19(27)12-29-22-25-17-11-18(14-6-4-3-5-7-14)30-20(17)21(28)26(22)2/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESCKVPKWUORSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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